molecular formula C7H5BrF2S B3237710 6-Bromo-2,3-difluorothioanisole CAS No. 1394291-28-1

6-Bromo-2,3-difluorothioanisole

Cat. No.: B3237710
CAS No.: 1394291-28-1
M. Wt: 239.08 g/mol
InChI Key: JQURTEAYWXFNQG-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorothioanisole is a chemical compound with the CAS Number: 1394291-28-1 . It has a molecular weight of 239.08 and is typically stored at temperatures between 2-8°C . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrF2S/c1-11-7-4 (8)2-3-5 (9)6 (7)10/h2-3H,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 239.08 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Pharmacological Properties

  • 6-Bromo-3'-nitroflavone, a derivative, exhibits selective recognition of benzodiazepine receptors and has potent anxiolytic-like effects without inducing anterograde amnesia, suggesting potential in anxiety treatment (Wolfman et al., 1998).

Natural Product Synthesis

  • Bromoindoles, structurally related to 6-Bromo-2,3-difluorothioanisole, have been isolated from marine organisms like the muricid gastropod, exhibiting strong antioxidative properties, highlighting their potential in developing natural antioxidants (Ochi et al., 1998).

Molecular Structure Analysis

  • Halogeno-aniline derivatives, akin to this compound, have been studied for their molecular structures and intermolecular interactions, contributing to our understanding of molecular arrangements and bonding (Ferguson et al., 1998).

Environmental Studies

  • Bromochloromethoxybenzenes, which include compounds like this compound, have been identified in the marine troposphere, indicating the presence of organohalogens with both biogenic and anthropogenic origins in the environment (Führer & Ballschmiter, 1998).

Synthetic Chemistry

  • Synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes and other related compounds demonstrates the importance of this compound and its derivatives in creating complex organic structures (Martín et al., 1986).

Photoreactivity Studies

  • The photochemical behavior of bromonaphthols, closely related to this compound, has been explored, contributing to the understanding of photochemistry in organic compounds (Pretali et al., 2009).

Green Chemistry Applications

  • The use of this compound in green chemistry is exemplified by its role in the sustainable synthesis of bromo- and chloroarenes, indicating its potential in environmentally friendly chemical processes (Monopoli et al., 2010).

Safety and Hazards

The safety information for 6-Bromo-2,3-difluorothioanisole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQURTEAYWXFNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255117
Record name Benzene, 1-bromo-3,4-difluoro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-28-1
Record name Benzene, 1-bromo-3,4-difluoro-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3,4-difluoro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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